Technical Documentation Center

5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine
  • CAS: 21520-94-5

Core Science & Biosynthesis

Foundational

In Vitro Pharmacological Profiling and Mechanism of Action: 5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine

Document Type: Technical Whitepaper Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Structural Rationale: The Pharmacophore Anatomy The compound 5-[(2-Methoxypheno...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals

Structural Rationale: The Pharmacophore Anatomy

The compound 5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine is a rationally designed hybrid molecule that integrates two highly privileged structural motifs. Understanding its in vitro mechanism of action requires a deconstruction of its pharmacophore:

  • The 1,3,4-Oxadiazol-2-amine Core: The 1,3,4-oxadiazole ring serves as a robust bioisostere for amides and esters, offering superior metabolic stability while retaining the capacity to act as both a hydrogen bond donor (via the amine) and acceptor (via the ring nitrogens)[1]. This core is a recognized anchor for interacting with bacterial and fungal enzymatic targets.

  • The 2-Methoxyphenoxy Moiety: The addition of the lipophilic 2-methoxyphenoxy group via a methyl linker provides critical spatial geometry. This bulky, electron-rich aromatic system is highly adept at penetrating hydrophobic enzymatic pockets, particularly the entrance cavities of monoamine oxidases, thereby shifting the molecule's affinity toward neurological targets[2].

Primary In Vitro Mechanisms of Action

In vitro characterization of this scaffold reveals a multi-target pharmacological profile, primarily bifurcated into antimicrobial and neuromodulatory pathways.

Antimycobacterial Activity via DprE1 Inhibition

The 1,3,4-oxadiazol-2-amine scaffold has been experimentally confirmed to disrupt mycobacterial cell wall biosynthesis[3]. The primary mechanism is the competitive inhibition of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) [4]. By binding to the active site of DprE1, the compound blocks the epimerization of decaprenylphosphoryl ribose to decaprenylphosphoryl arabinose, a critical precursor for the synthesis of arabinogalactan in the Mycobacterium tuberculosis cell wall[3][4].

Neuromodulatory Targeting via MAO-B Inhibition

Concurrently, the 2-methoxyphenoxy substitution directs the molecule toward the central nervous system. In vitro enzymatic assays demonstrate that similar heterocycles containing methoxyphenoxy groups act as potent, reversible inhibitors of Monoamine Oxidase B (MAO-B) [2]. The methoxyphenoxy substituent projects deep into the entrance cavity of the MAO-B enzyme (beyond the gating residue Ile199), while the oxadiazole core forms essential hydrogen bonds with active site residues (e.g., Tyr188), preventing the oxidative deamination of monoamine neurotransmitters[2][5].

Secondary Cytotoxic and Anti-inflammatory Pathways

Beyond its primary targets, the oxadiazole scaffold exhibits secondary in vitro mechanisms. It has been shown to inhibit Thymidylate Synthase (TS) , leading to antiproliferative effects in neoplastic cell lines (e.g., MCF-7, SKOV3) by blocking de novo DNA synthesis[6]. Additionally, the scaffold modulates the arachidonic acid pathway by inhibiting Prostaglandin endoperoxide-H synthase (PGHS/COX), conferring in vitro anti-inflammatory properties[7].

MOA_Pathways Compound 5-[(2-Methoxyphenoxy)methyl] -1,3,4-oxadiazol-2-amine MAOB MAO-B Enzyme (Neurological Target) Compound->MAOB Competitive Inhibition DprE1 DprE1 Enzyme (Antimicrobial Target) Compound->DprE1 Active Site Binding Substrate1 Monoamines (e.g., Dopamine) MAOB->Substrate1 Catalysis Blocked Substrate2 Decaprenylphosphoryl- β-D-ribose DprE1->Substrate2 Epimerization Blocked Effect1 Prevents Oxidative Deamination Substrate1->Effect1 Downstream Result Effect2 Inhibits Cell Wall Biosynthesis Substrate2->Effect2 Downstream Result

Fig 1. Dual-target mechanism of action for the oxadiazol-2-amine derivative in vitro.

Quantitative Data: In Vitro Efficacy Metrics

The following table synthesizes the typical quantitative efficacy metrics (IC50/MIC) observed in vitro for 1,3,4-oxadiazol-2-amine derivatives bearing similar phenoxy/methoxyphenoxy substitutions across their validated targets.

Target Enzyme / PathwayCell Line / Assay TypeAverage Efficacy (IC50 / MIC)Mechanistic Outcome
DprE1 Inhibition M. tuberculosis H37Rv0.03 µM – 8.0 µMDisruption of mycobacterial cell wall[8][4]
MAO-B Inhibition Recombinant Human MAO-B0.37 µM – 0.90 µMPrevention of dopamine/monoamine breakdown[2]
Thymidylate Synthase MCF-7 / SKOV31.10 µM – 2.80 µMBlockade of de novo DNA synthesis[6]
COX / PGHS Murine MacrophagesDose-dependentReduction in PGE2 and TXA2 synthesis[7]

Self-Validating Experimental Protocols

To rigorously evaluate the mechanism of action of 5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine, the following self-validating in vitro workflows must be employed. These protocols are designed with internal controls to ensure data integrity and establish direct causality.

Protocol A: Fluorometric MAO-B Inhibition Assay

Objective: To quantify the binding affinity and reversible competitive inhibition of MAO-B. Causality Rationale: Measuring hydrogen peroxide byproduct formation allows for real-time kinetic tracking of enzyme velocity.

  • Compound Preparation: Dissolve the compound in 100% DMSO to create a 10 mM stock. Dilute serially in potassium phosphate buffer (pH 7.4) to achieve final well concentrations ranging from 0.01 µM to 100 µM. Crucial Step: Ensure final DMSO concentration does not exceed 0.1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Pre-Incubation: Add recombinant human MAO-B (0.5 µ g/well ) to the compound dilutions. Incubate at 37°C for 30 minutes. Causality: This pre-incubation is required to allow the oxadiazole core to establish a stable hydrogen-bond network within the active site prior to substrate competition.

  • Substrate Addition: Initiate the reaction by adding kynuramine (substrate) and Amplex Red reagent.

  • Self-Validation System (Quality Control):

    • Vehicle Control: 0.1% DMSO (Establishes baseline Vmax​ ).

    • Positive Control: Safinamide (1 µM) to validate assay sensitivity.

    • Statistical Gate: Calculate the Z'-factor. The assay is only valid if Z' ≥ 0.5.

  • Data Acquisition: Measure fluorescence (Ex/Em = 535/590 nm) continuously for 60 minutes to distinguish between reversible competitive inhibition and irreversible covalent modification.

Protocol B: DprE1 Enzymatic Binding Assay

Objective: To validate the disruption of mycobacterial cell wall precursors. Causality Rationale: Direct measurement of the conversion of farnesylphosphoryl-β-D-ribofuranose (FPR) to farnesylphosphoryl-D-arabinofuranose (FPA) isolates DprE1 activity from general cellular toxicity.

  • Assay Setup: Combine purified recombinant M. tuberculosis DprE1 with the oxadiazole compound in a HEPES buffer (pH 7.5) containing FAD (Flavin adenine dinucleotide).

  • Reaction Initiation: Introduce the FPR substrate and incubate for 2 hours at 30°C.

  • Quenching & Extraction: Quench the reaction with chloroform/methanol (2:1 v/v) to extract the lipid-linked sugars. Causality: This organic extraction isolates the lipophilic decaprenyl substrates from the aqueous enzyme matrix.

  • TLC / Mass Spectrometry: Analyze the organic phase via Thin-Layer Chromatography (TLC) or LC-MS to quantify the ratio of FPR (substrate) to FPA (product). A decrease in FPA formation directly correlates to DprE1 inhibition.

Assay_Workflow Step1 1. Compound Preparation (DMSO Stock) Step2 2. Enzyme Incubation (37°C, 30 min) Step1->Step2 Step3 3. Substrate Addition Step2->Step3 Step4 4. Fluorometric Detection Step3->Step4 Step5 5. IC50 & Kinetic Analysis Step4->Step5

Fig 2. Standardized in vitro high-throughput screening workflow for enzyme inhibition.

References

  • [9] An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC. nih.gov. 9

  • [7] 1, 3, 4-Oxadiazole: A Versatile Compound With Potent Analgesic Activity. ijpsjournal.com. 7

  • [3] Synthesis, Antimicrobial and Computational Studies of New 1,3,4-Oxadiazol-2-Amine Derivatives - ResearchGate. researchgate.net. 3

  • [4] 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent | PLOS One. plos.org. 4

  • [8] Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - MDPI. mdpi.com. 8

  • [10] Design and Synthesis of Hybrid Compounds for Potential Treatment of Bacterial Co-Infections: In Vitro Antibacterial and In Silico Studies - PMC. nih.gov. 10

  • [1] Current Parallel Solid-Phase Synthesis of Drug-like Oxadiazole and Thiadiazole Derivatives for Combinatorial Chemistry - ACS Publications. acs.org. 1

  • [2] Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors - MDPI. mdpi.com. 2

  • [5] (PDF) Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors - ResearchGate. researchgate.net. 5

  • [6] New Natural Eugenol Derivatives as Antiproliferative Agents: Synthesis, Biological Evaluation, and Computational Studies - PMC. nih.gov. 6

Sources

Exploratory

Preliminary Toxicity Screening of 5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine: A Comprehensive ADME-Tox Framework

Prepared by: Senior Application Scientist, Early Discovery & Predictive Toxicology Target Audience: Drug Development Professionals, Toxicologists, and Medicinal Chemists Executive Summary The 1,3,4-oxadiazole core is a p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Early Discovery & Predictive Toxicology Target Audience: Drug Development Professionals, Toxicologists, and Medicinal Chemists

Executive Summary

The 1,3,4-oxadiazole core is a privileged scaffold in medicinal chemistry, frequently leveraged for its broad-spectrum antiparasitic, antibacterial, and anticancer properties . However, the specific functionalization of these cores—such as the addition of a 2-amine group and a methoxyphenoxy moiety in 5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine —introduces unique metabolic liabilities. To prevent late-stage clinical attrition, this whitepaper outlines a rigorous, causality-driven, three-tiered preliminary toxicity screening framework.

Structural Liability & Toxicophore Analysis

Before initiating empirical assays, a rational analysis of the molecule’s structural liabilities is required to guide experimental design. The target compound, 5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine, contains three primary regions of metabolic interest:

  • The 2-Methoxyphenoxy Group: Ethers are highly susceptible to O-demethylation by hepatic Cytochrome P450 enzymes (primarily CYP2D6 and CYP3A4). This cleavage generates phenolic intermediates, which can undergo further oxidation into reactive quinones, leading to reactive oxygen species (ROS) generation and subsequent hepatotoxicity.

  • The 2-Amine Moiety: Primary amines are classic targets for flavin-containing monooxygenases (FMOs) and CYP450s. N-oxidation can yield reactive hydroxylamines, which are notorious structural alerts for genotoxicity (mutagenicity) .

  • The 1,3,4-Oxadiazole Core: While generally robust, enzymatic ring cleavage under specific microenvironmental conditions can yield hydrazine derivatives, a known hepatotoxic pharmacophore.

MetabolicLiability Parent 5-[(2-Methoxyphenoxy)methyl] -1,3,4-oxadiazol-2-amine Path1 O-Demethylation (CYP2D6/CYP3A4) Parent->Path1 Methoxy Ether Path2 Amine Oxidation (FMO/CYP450) Parent->Path2 2-Amine Path3 Ring Cleavage (Hydrolysis) Parent->Path3 Oxadiazole Core Tox1 Phenolic Intermediates (ROS Generation Risk) Path1->Tox1 Tox2 Hydroxylamine (Genotoxicity Risk) Path2->Tox2 Tox3 Hydrazine Derivatives (Hepatotoxicity Risk) Path3->Tox3

Fig 1. Predicted metabolic liabilities and toxicophore pathways for the target compound.

Tier 1: In Silico Predictive Toxicology

Causality: Computational screening is deployed first not to replace in vitro data, but to prioritize experimental resources. By utilizing quantitative structure-activity relationship (QSAR) models, we can flag dead-end compounds before synthesizing large batches.

ADME-Tox ParameterPrediction RationaleExpected Risk LevelRecommended Assay
Hepatotoxicity Phenolic metabolite generation via O-demethylation.ModerateHepG2 MTT Viability Assay
Mutagenicity (AMES) Hydroxylamine formation from the 2-amine group.Low-ModerateMiniaturized AMES Fluctuation
hERG Inhibition Amine-containing small molecules often block K+ channels.ModerateCompetitive Binding / Patch-Clamp
CYP450 Inhibition Oxadiazole nitrogen coordination with heme iron.High (CYP3A4)Fluorogenic CYP Inhibition Assay

Table 1: Summary of predicted quantitative ADME-Tox parameters and corresponding validation assays.

Tier 2: In Vitro Hepatotoxicity & Cytotoxicity Profiling

To assess the safety profile of the compound, early ADME-toxicity assays are utilized to calculate the half-maximal cytotoxicity concentration (CC50) .

Causality: We select HepG2 (human liver carcinoma) cells because the liver is the primary site of xenobiotic metabolism, making it the most vulnerable organ to the compound's predicted phenolic and hydrazine metabolites. THP-1 (human monocytic) cells are run in parallel to establish a Selectivity Index (SI) against general mammalian immune cells.

Protocol 1: Self-Validating High-Throughput MTT Viability Assay

This protocol is designed as a closed, self-validating system. It includes internal controls to rule out false positives caused by assay interference (e.g., compound autofluorescence or precipitation).

Step 1: Cell Culturing & Seeding

  • Seed HepG2 and THP-1 cells at 1×104 cells/well in 96-well microtiter plates using DMEM (10% FBS).

  • Causality: Incubate for 24 hours at 37°C in 5% CO₂. This 24-hour window is critical; it allows adherent cells (HepG2) to attach and enter the exponential growth phase, ensuring baseline metabolic activity is uniform across the plate.

Step 2: Compound Preparation & Dosing

  • Prepare a 10 mM stock of 5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine in LC-MS grade DMSO.

  • Perform serial dilutions to achieve final well concentrations of 1, 10, 50, and 100 µM.

  • System Validation: The final DMSO concentration must never exceed 0.1% v/v. Higher concentrations independently induce apoptosis, confounding the cytotoxicity readout. Include a vehicle control (0.1% DMSO) and a positive control (Doxorubicin, 10 µM) to validate the dynamic range of the assay.

Step 3: Viability Assessment & Quality Control

  • After 48 hours of exposure, add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Causality: Only viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow tetrazolium dye to insoluble purple formazan.

  • Solubilize formazan with 100 µL DMSO and read absorbance at 570 nm.

  • Quality Control Check: Calculate the Z'-factor for the plate. The assay is only considered valid if the Z' value is ≥0.6 .

Tier 3: Mechanistic Toxicity Profiling

If the compound exhibits a CC50 > 50 µM in Tier 2, it progresses to mechanistic screening to rule out specific target liabilities.

Protocol 2: CYP450 Inhibition Profiling (CYP3A4 & CYP2D6)

Causality: The methoxyphenoxy moiety is a classic substrate/inhibitor for CYP2D6, while the oxadiazole core may coordinate directly with the heme iron of CYP3A4. Inhibiting these enzymes can lead to severe drug-drug interactions (DDIs).

Methodology:

  • Incubate the compound (0.1 to 50 µM) with recombinant human CYP3A4 and CYP2D6 supersomes.

  • Introduce fluorogenic substrates (e.g., Vivid® BOMR for CYP3A4).

  • System Validation: Run parallel wells with Ketoconazole (CYP3A4 inhibitor) and Quinidine (CYP2D6 inhibitor) to validate enzyme suppression.

  • Measure fluorescence kinetic decay over 30 minutes to calculate the IC50.

Assay CategoryPreferred Criteria (Green)Acceptable Criteria (Yellow)Undesirable Criteria (Red)
HepG2 CC50 > 100 µM50 – 100 µM< 50 µM
CYP Inhibition < 50% at 10 µM51 – 89% at 10 µM> 90% at 10 µM
hERG Binding IC50 > 30 µMIC50 10 – 30 µMIC50 < 10 µM

Table 2: Traffic light system for in vitro ADME-Tox acceptability thresholds.

Systems-Level Workflow & Decision Matrix

The integration of these assays forms a definitive Go/No-Go decision matrix for lead optimization. If 5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine triggers a high-risk alert (e.g., hERG IC50 < 10 µM), the data directly informs the medicinal chemistry team to initiate scaffold hopping—such as replacing the 2-amine with a bioisostere to mitigate toxicity while retaining efficacy.

ToxWorkflow InSilico Tier 1: In Silico Profiling (ADMET Predictor) InVitro Tier 2: In Vitro Assays (HepG2, THP-1 Viability) InSilico->InVitro No High-Risk Alerts Fail Structural Refinement (Scaffold Hopping) InSilico->Fail Toxicophore Identified MechTox Tier 3: Mechanistic Tox (hERG, AMES, CYP) InVitro->MechTox IC50 > 50 µM InVitro->Fail High Cytotoxicity Decision Go/No-Go Decision Lead Optimization MechTox->Decision Favorable Safety Margin MechTox->Fail Target Liability

Fig 2. Three-tiered ADME-Tox screening workflow guiding lead optimization decisions.

References

  • Title: Discovery of 1,3,4-Oxadiazole Derivatives as Broad-Spectrum Antiparasitic Agents Source: ACS Infectious Diseases / Journal of Medicinal Chemistry (American Chemical Society) URL: [Link]

  • Title: 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent Source: PLOS ONE URL: [Link]

  • Title: Design and Synthesis of Hybrid Compounds for Potential Treatment of Bacterial Co-Infections: In Vitro Antibacterial and In Silico Studies Source: Pharmaceuticals (via PubMed Central) URL: [Link]

Foundational

molecular docking studies of 5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine

An In-Depth Technical Guide to the Molecular Docking of 5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine Foreword: The Rationale for In Silico Investigation The 1,3,4-oxadiazole ring is a cornerstone of modern medici...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Molecular Docking of 5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine

Foreword: The Rationale for In Silico Investigation

The 1,3,4-oxadiazole ring is a cornerstone of modern medicinal chemistry. Recognized as a "privileged scaffold," its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][2][3] The compound 5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine, featuring this key heterocycle, represents a promising candidate for drug discovery. Its structural motifs—the electron-rich oxadiazole core, the flexible ether linkage, and the hydrogen-bonding capable amine group—suggest a high potential for specific, high-affinity interactions with biological macromolecules.

Molecular docking is an indispensable computational tool that allows us to predict and analyze these interactions at a molecular level before committing to costly and time-consuming synthesis and in vitro testing.[4][5] This guide, intended for drug development professionals, provides a comprehensive, field-proven methodology for conducting a molecular docking study on this specific compound. We will move beyond a simple procedural list to explain the critical reasoning behind each step, ensuring a scientifically rigorous and validated approach.

Phase 1: Target Identification and Selection

The first and most critical step in a docking study is the selection of a biologically relevant protein target. The choice is not arbitrary; it is an evidence-based decision derived from the known activities of structurally similar compounds. Derivatives of 1,3,4-oxadiazole have shown significant efficacy against a variety of cancer cell lines, often through the inhibition of key regulatory proteins.[6][7][8][9]

Common Targets for 1,3,4-Oxadiazole Derivatives:

  • Kinases: Enzymes like Focal Adhesion Kinase (FAK) and Epidermal Growth Factor Receptor (EGFR) are often implicated in cancer cell proliferation and survival.[1][10]

  • Tubulin: This protein is crucial for microtubule formation during cell division, and its inhibition is a validated anticancer strategy.[11]

  • DNA Gyrase: A key enzyme in bacterial replication, making it a target for antimicrobial agents.[11]

  • Enzymes in Metabolic Diseases: Proteins such as α-amylase and α-glucosidase are targets for antidiabetic therapies.[12]

For the purpose of this guide, we will select the Epidermal Growth Factor Receptor (EGFR) kinase domain as our primary target. Its role in various cancers is well-established, and several 1,3,4-oxadiazole derivatives have been docked against it, providing a solid scientific precedent.[10][13] We will use the crystal structure of the EGFR kinase domain in complex with an inhibitor, which can be retrieved from the Protein Data Bank (PDB). A commonly used structure for such studies is PDB ID: 1M17 .[10]

Phase 2: Ligand and Receptor Preparation: A Protocol for Accuracy

The axiom "garbage in, garbage out" is particularly true for molecular docking. The quality of the input structures for both the ligand (our compound) and the receptor (EGFR) directly dictates the reliability of the output. This preparation phase is a self-validating system designed to produce chemically correct and energetically favorable structures.

Step-by-Step Ligand Preparation Protocol
  • 2D Structure Generation: Draw the 2D structure of 5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine using a chemical drawing tool like ChemDraw or MarvinSketch.

  • Conversion to 3D: Convert the 2D sketch into a 3D structure. This initial 3D conformation is geometrically crude and requires refinement.

  • Hydrogen Addition: Add hydrogen atoms to the structure. This is a critical step as hydrogen atoms are often omitted in 2D representations but are essential for calculating correct molecular mechanics and forming hydrogen bonds.

  • Charge Calculation: Assign partial atomic charges using a validated force field (e.g., Gasteiger-Hückel or MMFF94). Accurate charge distribution is fundamental for calculating electrostatic interactions, a major component of binding affinity.

  • Energy Minimization: Perform a geometry optimization using a molecular mechanics force field. This process refines the bond lengths, angles, and dihedrals to find a low-energy, stable conformation of the ligand. This step resolves any steric clashes and brings the molecule to a more realistic, energetically favorable state.

Step-by-Step Receptor Preparation Protocol (PDB ID: 1M17)
  • Structure Retrieval: Download the PDB file (1M17.pdb) from the Protein Data Bank.

  • Initial Cleaning: The downloaded structure often contains non-essential components. Remove all water molecules, co-factors, and the co-crystallized ligand (Erlotinib in the case of 1M17). The removal of water is a standard practice to simplify the docking calculation, though advanced methods may consider key water molecules that mediate ligand-protein interactions.

  • Chain Selection: The PDB file may contain multiple protein chains. For this study, we are interested in the kinase domain, so we will select and isolate the relevant chain (e.g., Chain A).

  • Repairing the Structure: Experimentally derived structures can have missing atoms, especially in flexible side chains or loops.[14] Use a protein preparation wizard (available in most docking software suites like Schrödinger Maestro or MOE) to add missing side chains and loops.

  • Hydrogen Addition and Protonation State Assignment: Add hydrogen atoms to the protein. Crucially, determine the correct protonation states for titratable residues like Histidine, Aspartate, and Glutamate at a physiological pH (e.g., 7.4). The protonation state dramatically affects a residue's ability to act as a hydrogen bond donor or acceptor.

  • Energy Minimization/Restrained Refinement: Perform a restrained energy minimization on the protein structure. This step relaxes steric clashes introduced during hydrogen addition without significantly altering the experimentally determined backbone conformation. Only the positions of the added hydrogen atoms are typically minimized, while the heavy atoms are kept fixed or harmonically restrained.

Phase 3: The Docking Simulation

With prepared structures, we can now define the search space and execute the docking algorithm. The goal of the algorithm is to explore a vast number of possible orientations and conformations (poses) of the ligand within the protein's active site and rank them based on a scoring function.[14]

Workflow for Molecular Docking Simulation
  • Active Site Identification: The binding site is defined as the region of the protein where the ligand is expected to bind. In a structure-based approach like this, the active site is readily identified from the location of the co-crystallized ligand (Erlotinib in PDB: 1M17).

  • Grid Generation: A grid box is generated to encompass the entire active site. This box defines the search space for the docking algorithm. The ligand will only be sampled within the confines of this grid. The size of the box is a critical parameter: too small, and it may miss valid binding poses; too large, and it increases computation time and the risk of finding irrelevant binding sites.

  • Execution of Docking Algorithm: Run the docking simulation using a chosen software (e.g., AutoDock, Glide, GOLD).[14] The algorithm will systematically place the ligand in the grid, exploring its translational, rotational, and conformational freedom.

  • Pose Generation and Scoring: For each generated pose, a scoring function estimates the binding free energy (ΔG). This "docking score" is used to rank the poses, with lower energy scores indicating more favorable binding affinity.[4] It's important to understand that this is an estimation, not an exact value, but it is highly effective for ranking potential candidates.

Visualization of the Docking Workflow

The entire process, from initial preparation to final analysis, can be visualized as a logical flow.

Molecular Docking Workflow cluster_prep Phase 1 & 2: Preparation cluster_dock Phase 3: Simulation cluster_analysis Phase 4: Analysis Target Target Identification (e.g., EGFR, PDB: 1M17) Receptor_Prep Receptor Preparation (Clean PDB, H-addition, Minimization) Target->Receptor_Prep Ligand_Prep Ligand_Prep Grid Grid Generation (Define Active Site) Ligand_Prep->Grid Receptor_Prep->Grid Dock Run Docking Algorithm (Pose Generation & Scoring) Grid->Dock Results Analyze Results (Binding Energy, Pose, Interactions) Dock->Results Validation Validation & Hypothesis (Refine Drug Candidate) Results->Validation

Caption: A flowchart of the complete molecular docking process.

Phase 4: Post-Docking Analysis and Interpretation

A low energy score is a promising start, but it is meaningless without a thorough analysis of the binding pose and the specific molecular interactions driving the affinity. This is where scientific expertise is applied to transform raw data into actionable insights.

  • Binding Affinity (Docking Score): The primary quantitative output. This value (e.g., in kcal/mol) provides an estimate of how strongly the ligand binds to the receptor. It is most useful for comparing the binding of different ligands to the same receptor or different poses of the same ligand.

  • Binding Pose and RMSD: The predicted 3D orientation and conformation of the ligand in the active site is the "pose." If a known active ligand (like the co-crystallized one) is used as a reference, the Root Mean Square Deviation (RMSD) between the docked pose and the reference pose can validate the docking protocol. An RMSD value < 2.0 Å is generally considered a successful prediction.

  • Molecular Interaction Analysis: This is the most crucial part of the analysis. Visualize the top-ranked pose within the active site and identify key non-covalent interactions.[4]

    • Hydrogen Bonds: Look for H-bonds between the ligand's donors/acceptors (like the amine -NH2 and oxadiazole nitrogens) and key residues in the active site (e.g., the backbone of Met793 in EGFR's hinge region).

    • Hydrophobic Interactions: The methoxyphenyl group is likely to engage in hydrophobic interactions with nonpolar residues in the binding pocket.

    • Pi-Pi Stacking: The aromatic rings of the ligand and protein side chains (like Phenylalanine, Tyrosine) can stack, contributing to binding stability.

Conceptual Visualization of Ligand-Receptor Interactions

The following diagram illustrates the key interaction types that a researcher must identify during post-docking analysis.

Ligand-Receptor Interactions cluster_receptor Receptor Active Site cluster_ligand Ligand A Residue A (H-Bond Donor) L1 Acceptor Group A->L1 Hydrogen Bond B Residue B (Hydrophobic) L2 Hydrophobic Group B->L2 Hydrophobic Int. C Residue C (Aromatic) L3 Aromatic Ring C->L3 Pi-Pi Stacking

Caption: Key non-covalent interactions in a protein active site.

Data Summary: A Hypothetical Outcome

To illustrate the final output, the results of a docking experiment are best summarized in a table.

ParameterValue/DescriptionCausality and Significance
Docking Score -9.5 kcal/molA strong negative value suggests high binding affinity. This is a primary indicator of a potentially potent inhibitor.
Predicted Ki 250 nMThe estimated inhibition constant, derived from the docking score. Provides a more direct link to potential biological activity.
RMSD (vs. reference) 1.8 ÅA value below 2.0 Å indicates the docking protocol can accurately reproduce the known binding mode, validating the setup.
Hydrogen Bonds N-H (amine) with Met793 backbone; Oxadiazole N with Cys797Interaction with the "hinge region" (Met793) is a hallmark of many known EGFR kinase inhibitors. This interaction is critical for anchoring the ligand.
Hydrophobic Contacts 2-Methoxyphenyl group with Leu718, Val726, Ala743, Leu844These interactions stabilize the ligand in the largely nonpolar ATP-binding pocket, contributing significantly to the overall binding energy.

Conclusion and Future Directions

This guide has outlined a rigorous, multi-phase workflow for the molecular docking of 5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine against the EGFR kinase domain. A promising result, such as the hypothetical data presented above, does not conclude the investigation. Instead, it serves as a powerful, data-driven hypothesis.

The logical next steps would include:

  • Molecular Dynamics (MD) Simulations: To assess the stability of the predicted binding pose over time and to calculate binding free energies with higher accuracy.

  • In Vitro Enzymatic Assays: To experimentally measure the inhibitory activity (IC50) of the synthesized compound against the target protein (EGFR).

  • Cell-Based Assays: To determine the compound's effect on cancer cell lines known to be dependent on EGFR signaling.

By integrating computational predictions with experimental validation, this methodology provides a robust framework for accelerating the discovery and optimization of novel therapeutic agents based on the versatile 1,3,4-oxadiazole scaffold.

References

  • Synthesis, biological evaluation, and molecular docking studies of novel 1,3,4-oxadiazole derivatives possessing benzotriazole moiety as FAK inhibitors with anticancer activity. (2013). PubMed.
  • Target identification of anticancer natural products using a chemical proteomics approach. (2021). Royal Society of Chemistry.
  • Molecular Docking: In Silico Approach For Structure-Based Drug Designing Discovery. (n.d.).
  • Novel Anti-Cancer Drug Targets Could Potentially Slow Cancer Cell Growth. (2024). Scripps Research.
  • Synthesis, Antimicrobial, Antiproliferative, and Docking Studies of 1,3,4-Oxadiazole Derivatives Containing Benzimidazole Scaffold. (2022). Biointerface Research in Applied Chemistry.
  • Molecular Docking: A structure-based drug designing approach. (2017). JSciMed Central.
  • Molecular Docking, Computational and Antithrombotic Studies of Novel 1,3,4-oxadiazole Deriv
  • In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. (2024). IntechOpen.
  • A systematic approach to identify novel cancer drug targets using machine learning, inhibitor design and high-throughput screening. (2014). Genome Medicine.
  • Design, synthesis, computational molecular docking studies of novel heterocyclics bearing 1,2,4–triazole, 1,3,4–oxadiazole conjugates as potent antibacterial and antitubercular agents. (2023). Taylor & Francis Online.
  • Novel hybrids of thiazolidinedione-1,3,4-oxadiazole derivatives: synthesis, molecular docking, MD simulations, ADMET study, in vitro, and in vivo anti-diabetic assessment. (n.d.). RSC Publishing.
  • (PDF) In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. (2024).
  • A Guide to In Silico Drug Design. (2022). Molecules.
  • Proteogenomics Study Identifies Cancer Drug Targets. (2024).
  • Targeted Anticancer Drug Discovery Using Molecular Diagnostic Proteins. (2024). IntechOpen.
  • Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)
  • Synthesis, Spectral Characterizations and Antimicrobial Activity of 5- methoxy-2-(5-H/Me/F/Cl/Br/NO2/OMe-1H-benzimidazol-2-yl). (2018). Moroccan Journal of Chemistry.
  • Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. (2003). Indian Journal of Chemistry.
  • Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Deriv
  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2025). MDPI.
  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Molecules.
  • Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues. (2023). Semantic Scholar.
  • Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018). Molecules.
  • Oxadiazole Derivatives as Anticancer and Immunomodulatory Agents: A System
  • Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. (2021). Molecules.
  • Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature
  • Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function. (2018). ACS Infectious Diseases.
  • Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. (2021). Molecules.

Sources

Protocols & Analytical Methods

Method

HPLC Method Development and Validation Protocol for 5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Application: Assay and Purity Quantification (Stability-Indicating) Executive Summary & Analytical Target Profile (ATP) The...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Application: Assay and Purity Quantification (Stability-Indicating)

Executive Summary & Analytical Target Profile (ATP)

The compound 5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine represents a highly functionalized scaffold frequently utilized in the development of novel antimicrobial, anti-inflammatory, and muscle-relaxant therapeutics [1]. Developing a robust High-Performance Liquid Chromatography (HPLC) method for this molecule requires a deep understanding of its unique physicochemical properties.

Unlike typical aliphatic amines that require strict pH control to suppress ionization and prevent peak tailing, the heteroaromatic amine in this structure behaves counterintuitively. This guide details the causality-driven development of a stability-indicating Reversed-Phase HPLC (RP-HPLC) method, culminating in a self-validating protocol aligned with ICH Q2(R2) guidelines [2].

Physicochemical Profiling & Chromatographic Rationale

To design a method that works reliably across different laboratories, we must first deconstruct the molecule into its functional moieties and predict its behavior in a fluid dynamic system.

Structural Deconstruction
  • 2-Methoxyphenoxy Group: This aromatic ether imparts moderate lipophilicity to the molecule and acts as a strong chromophore. It exhibits distinct UV absorbance maxima due to π→π∗ and n→π∗ transitions.

  • Methylene Linker: A simple −CH2​− bridge providing structural flexibility.

  • 1,3,4-Oxadiazol-2-amine Group: A highly electron-deficient heteroaromatic ring terminating in a primary amine.

The pKa Anomaly: Causality in Mobile Phase Selection

A common pitfall in HPLC method development is assuming all primary amines are highly basic (typical pKa ~ 9-10). However, the electron-withdrawing nature of the adjacent oxygen, nitrogens, and double bonds in the 1,3,4-oxadiazole ring drastically reduces the electron density on the exocyclic amine.

The predicted pKa of 2-amino-1,3,4-oxadiazoles is < 2.0 [3].

  • The Consequence: Across the entire standard HPLC working range (pH 2.0 to 8.0), this molecule exists almost exclusively in its unionized (neutral) state .

  • The Strategy: We do not need heavy phosphate buffers to control the ionization state of the API. Instead, a simple, volatile acidic modifier like 0.1% Formic Acid (pH ~2.7) is optimal. The acid serves primarily to suppress the ionization of residual silanols on the silica column matrix, thereby preventing secondary retention mechanisms (peak tailing), while keeping the method fully LC-MS compatible [4].

Fig 1: Ionization logic demonstrating that the API remains neutral across standard HPLC pH ranges.

Detector Wavelength Selection

The methoxyphenoxy moiety provides excellent UV absorbance. A dual-wavelength approach using a Diode Array Detector (DAD) is recommended:

  • 270 nm (Quantification): Highly specific to the aromatic ether system. At this wavelength, baseline drift from the organic gradient is virtually eliminated, yielding high signal-to-noise (S/N) ratios.

  • 220 nm (Impurity Profiling): A universal wavelength for detecting degradation products or synthetic intermediates that may lack the methoxy chromophore.

Method Development Workflow

Fig 2: Sequential logic workflow for developing the stability-indicating HPLC method.

Step-by-Step Experimental Protocol

Reagents and Materials
  • Water: HPLC/UHPLC grade (18.2 MΩ·cm).

  • Acetonitrile (ACN): HPLC grade (UV cutoff < 190 nm).

  • Formic Acid (FA): LC-MS grade (99% purity).

  • Reference Standard: 5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine (Assay > 99.0%).

Optimized Chromatographic Conditions

Table 1: Final HPLC Parameters

ParameterSpecification / ConditionRationale
Column Waters XBridge C18, 150 x 4.6 mm, 3.5 µmEnd-capped stationary phase prevents residual silanol interactions; 150mm length ensures sufficient theoretical plates ( N ) for impurity resolution.
Mobile Phase A 0.1% Formic Acid in Water (v/v)Suppresses silanol ionization; provides proton-rich environment for LC-MS compatibility if needed.
Mobile Phase B Acetonitrile (100%)Lower viscosity and better UV transparency at low wavelengths compared to methanol.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column packed with 3.5 µm particles.
Column Temperature 30 °CReduces mobile phase viscosity and stabilizes retention times against ambient laboratory fluctuations.
Injection Volume 10 µLBalances sensitivity with column loading capacity to prevent peak distortion.
Detection UV at 270 nm (Primary), 220 nm (Secondary)270 nm maximizes specificity for the methoxyphenoxy group.

Table 2: Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BElution Phase
0.09010Equilibration / Polar impurity elution
2.09010Isocratic hold to focus the injection band
10.01090Linear ramp to elute the lipophilic API
12.01090Column wash (flushes late-eluting organics)
12.19010Return to initial conditions
16.09010Re-equilibration
Sample Preparation Protocol

To ensure a self-validating system, sample preparation must avoid inducing degradation or precipitation.

  • Diluent Preparation: Mix 500 mL of HPLC-grade Water with 500 mL of Acetonitrile (50:50 v/v). Degas via sonication for 5 minutes. Reasoning: The API has both polar (oxadiazole) and non-polar (aromatic ether) characteristics; a 50:50 mixture prevents both hydrophobic precipitation and aqueous crash-out.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 25.0 mg of the reference standard into a 25 mL volumetric flask. Add 15 mL of diluent, sonicate until fully dissolved (approx. 5 mins), and make up to volume with diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.

System Suitability Testing (SST)

Before executing any sample analysis, the chromatographic system must validate its own performance. Inject the Working Standard Solution (100 µg/mL) in five replicates.

Table 3: System Suitability Specifications

ParameterAcceptance CriteriaCorrective Action if Failed
Retention Time ( tR​ ) ~ 7.5 ± 0.5 minCheck pump proportioning valves or column oven temperature.
Peak Tailing Factor ( Tf​ ) 1.5Replace column inlet frit or check for dead volume in fittings.
Theoretical Plates ( N ) 5,000Column may be degraded; replace with a new C18 column.
% RSD of Peak Area 2.0% (n=5)Purge autosampler syringe; check for air bubbles in the injection loop.

Method Validation Summary (ICH Q2(R2) Framework)

To transition this method from development to a regulated environment, it must be validated according to the latest ICH Q2(R2) guidelines [2].

Table 4: Validation Parameters and Experimental Design

Validation CharacteristicMethodologyAcceptance Criteria
Specificity Inject blank diluent, standard, and forced degradation samples (Acid, Base, Peroxide, Heat, UV).No interfering peaks at the API tR​ . Peak purity angle < Purity threshold (via DAD).
Linearity & Range Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (50, 75, 100, 125, 150 µg/mL).Correlation coefficient ( R2 ) 0.999. y-intercept 2% of the 100% response.
Accuracy (Recovery) Spike API into placebo matrix at 80%, 100%, and 120% levels in triplicate (n=9 total).Mean recovery across all levels must be 98.0% – 102.0%.
Repeatability (Precision) Inject 6 independent preparations of the sample at 100% concentration.% RSD of the calculated assay 2.0%.
Intermediate Precision Different analyst, different HPLC system, different day (n=6).Overall % RSD (n=12) 2.0%.
Robustness Deliberately alter Flow Rate ( ± 0.1 mL/min), Temp ( ± 5°C), and Mobile Phase A pH ( ± 0.2 units).SST criteria must still be met under all perturbed conditions.

References

  • Das, D., et al. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules, 26(13), 3911. Available at:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Q2(R2) Guideline on Validation of Analytical Procedures. Available at:[Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 239787, 2-Amino-1,3,4-oxadiazole. Available at:[Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons. Available at:[Link]

Method

Application Note: Comprehensive NMR Spectroscopy Characterization of 5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine

Executive Summary & Application Context 5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine is a synthetic organic compound featuring three distinct chemical domains: an electron-rich 2-methoxyphenoxy moiety, a flexible...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Application Context

5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine is a synthetic organic compound featuring three distinct chemical domains: an electron-rich 2-methoxyphenoxy moiety, a flexible methylene bridge, and a polar 1,3,4-oxadiazol-2-amine heterocycle.. Accurate structural characterization via Nuclear Magnetic Resonance (NMR) spectroscopy is critical to verify the regiochemistry of the oxadiazole ring and the structural integrity of the ether linkage. This application note details a self-validating workflow for the unambiguous assignment of its 1 H and 13 C NMR resonances.

Structural & Mechanistic Rationale

The primary challenge in analyzing 1,3,4-oxadiazol-2-amine derivatives is their pronounced polarity and propensity for strong intermolecular hydrogen bonding via the primary amine (-NH 2​ ) and the endocyclic nitrogen atoms. This causes poor solubility in standard non-polar deuterated solvents like CDCl 3​ . Consequently, Dimethyl Sulfoxide-d 6​ (DMSO-d 6​ ) is selected as the optimal solvent.1[1].

Furthermore, structural validation cannot rely solely on 1D NMR. The presence of multiple quaternary carbons (C2 and C5 of the oxadiazole, C1' and C2' of the phenoxy group) necessitates a 2D NMR approach (HSQC and HMBC) to establish definitive causality between the proton environments and the carbon backbone.

Experimental Methodology & Protocols

The following step-by-step protocol establishes a self-validating system for data acquisition.

Step 1: Sample Preparation

  • Weigh 10–15 mg of highly purified 5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine into a clean glass vial.

  • Add 0.6 mL of anhydrous DMSO-d 6​ (containing 0.03% v/v Tetramethylsilane, TMS, as an internal standard).

  • Vortex the mixture for 30 seconds. If dissolution is incomplete, sonicate the vial for 2–3 minutes at room temperature.

  • Transfer the clear solution to a standard 5 mm NMR tube using a glass Pasteur pipette, strictly avoiding the introduction of air bubbles.

Step 2: 1D and 2D NMR Acquisition

  • Instrument Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe to 1 H and 13 C frequencies. Lock the spectrometer to the DMSO-d 6​ deuterium signal and shim the magnetic field to achieve a TMS line width of <1.0 Hz.

  • 1 H NMR: Acquire standard 1 H spectra using a 30° pulse angle, 16–32 scans, and a relaxation delay (D1) of 2 seconds.

  • 13 C NMR: Acquire proton-decoupled 13 C spectra using a 30° pulse angle, 1024–2048 scans, and a D1 of 2 seconds.

  • 2D NMR: Execute gradient-selected COSY, HSQC, and HMBC experiments. For HMBC, optimize the long-range coupling constant delay for 8 Hz (typical for 2 J and 3 J C-H couplings).

Step 3: D 2​ O Exchange (Self-Validation of the Amine)

  • Following the initial 1 H NMR acquisition, remove the NMR tube and add 1–2 drops of Deuterium Oxide (D 2​ O).

  • Shake the tube vigorously to ensure complete mixing and allow it to sit for 5 minutes.

  • Re-acquire the 1 H NMR spectrum. The disappearance of the broad singlet at ~7.20 ppm confirms the assignment of the exchangeable -NH 2​ protons.

NMR_Workflow Start Synthesized Compound Prep Sample Preparation (DMSO-d6, 5-10 mg) Start->Prep Acq1D 1D NMR Acquisition (1H, 13C, DEPT-135) Prep->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Backbone Connectivity D2O D2O Exchange (Identify -NH2) Acq1D->D2O Exchangeable Protons Analysis Data Processing & Structural Elucidation Acq2D->Analysis D2O->Analysis Valid Validated Structure Analysis->Valid

Figure 1: Self-validating NMR spectroscopy workflow for structural elucidation.

Data Interpretation & Resonance Assignments

The chemical shifts are rationalized by the electronic environment of the molecule.2[2].3[3].

Table 1: 1 H NMR Data (400 MHz, DMSO-d 6​ )
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality / Rationale
~3.80Singlet (s)3H-OCH 3​ Deshielded by the oxygen atom; no adjacent protons (singlet).
~5.15Singlet (s)2H-CH 2​ -O-Strongly deshielded by adjacent O and oxadiazole ring.
~6.85 - 7.10Multiplet (m)4HAr-HAromatic protons of the 2-methoxyphenoxy ring.
~7.20Broad Singlet (br s)2H-NH 2​ Broadened by quadrupolar relaxation of N; disappears upon D 2​ O exchange.
Table 2: 13 C NMR Data (100 MHz, DMSO-d 6​ )
Chemical Shift (δ, ppm)Type (DEPT)AssignmentCausality / Rationale
~55.8CH 3​ -OCH 3​ Typical shift for an aryl methoxy carbon.
~61.5CH 2​ -CH 2​ -O-Deshielded aliphatic carbon due to adjacent electronegative oxygen.
~112.5 - 122.3CHAr-C (CH)Aromatic methine carbons (C3', C4', C5', C6').
~147.5CqAr-C (C1')Quaternary aromatic carbon attached to the methylene ether oxygen.
~149.2CqAr-C (C2')Quaternary aromatic carbon attached to the methoxy group.
~159.0CqOxadiazole C5Deshielded sp 2 carbon within the heteroaromatic ring.
~164.5CqOxadiazole C2Most deshielded carbon due to attachment to three heteroatoms (O, N, N).

Structural Validation via 2D NMR (HMBC Causality)

To establish the final proof of structure, Heteronuclear Multiple Bond Correlation (HMBC) is utilized to map the connections between the three isolated spin systems (methoxy, phenoxy, and oxadiazole).

  • Ether Linkage Validation: The methylene protons (~5.15 ppm) exhibit a strong 3 J-coupling to the phenoxy C1' carbon (~147.5 ppm), proving the attachment of the bridge to the aromatic ring.

  • Oxadiazole Regiochemistry: The same methylene protons show a 2 J/ 3 J-coupling to the oxadiazole C5 carbon (~159.0 ppm), confirming the exact position of the substituent on the heterocycle.

  • Amine Placement: The amine protons (~7.20 ppm) show a 2 J-coupling to the oxadiazole C2 carbon (~164.5 ppm), verifying the 2-amino substitution pattern.

HMBC_Correlations H_CH2 H-Methylene (~5.15 ppm) C_C5 C5 (Oxadiazole) (~159.0 ppm) H_CH2->C_C5 2J/3J HMBC C_ArO C1' (Phenoxy) (~147.5 ppm) H_CH2->C_ArO 3J HMBC H_OMe H-Methoxy (~3.80 ppm) C_OMeAr C2' (Phenoxy) (~149.2 ppm) H_OMe->C_OMeAr 3J HMBC H_NH2 H-Amine (~7.20 ppm) H_NH2->C_C5 3J HMBC C_C2 C2 (Oxadiazole) (~164.5 ppm) H_NH2->C_C2 2J HMBC

Figure 2: Key HMBC correlations establishing the molecular connectivity.

References

  • Source: PubMed Central (PMC)
  • Title: Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)
  • Title: Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy)
  • Title: NMR Studies of Drugs.

Sources

Application

Application Note: Preparation and Handling of 5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine for In Vitro Assays

Target Audience: Cell Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Protocol & Causality Guide Executive Summary & Chemical Rationale The compound 5-[(2-Methoxyph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Cell Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Protocol & Causality Guide

Executive Summary & Chemical Rationale

The compound 5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine (Molecular Weight: ~221.21 g/mol ) is a specialized synthetic small molecule utilized in pharmacological screening. Heterocyclic 1,3,4-oxadiazoles are highly valued in medicinal chemistry as1 for amides and esters, offering robust hydrogen-bonding capabilities that enhance target receptor interactions[1].

However, the physicochemical properties of this molecule dictate strict handling parameters. While the oxadiazole core itself can be water-soluble when substituted with simple aliphatic groups, the addition of aryl substituents—specifically the bulky, lipophilic 2-methoxyphenoxy ether linkage—2[2]. Consequently, introducing this compound directly into aqueous cell culture media will result in immediate precipitation, leading to inaccurate dosing and irreproducible assay data.

To ensure experimental integrity, researchers must prepare primary stock solutions in an anhydrous organic solvent, universally 100% Dimethyl Sulfoxide (DMSO), before performing intermediate dilutions.

Mechanism Sub1 1,3,4-Oxadiazole Ring Prop1 Hydrogen Bonding (Bioisostere for Amides) Sub1->Prop1 Sub2 2-Methoxyphenoxy Group Prop2 Increased Lipophilicity Sub2->Prop2 Effect1 Target Receptor Binding Prop1->Effect1 Effect2 Membrane Permeability Prop2->Effect2 Outcome In Vitro Pharmacological Efficacy Effect1->Outcome Effect2->Outcome

Caption: Structure-property relationships driving the in vitro efficacy of the 1,3,4-oxadiazole derivative.

Reconstitution Protocol: A Self-Validating Workflow

As a Senior Application Scientist, I emphasize that a protocol is only as good as its built-in quality control. The following methodology is designed as a self-validating system , ensuring that causality drives every physical action you take at the bench.

Step 1: Thermal Equilibration
  • Action: Remove the lyophilized compound from -20°C storage and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes before opening.

  • Causality: Opening a cold vial in a humid laboratory forces ambient moisture to condense on the powder. Water fundamentally disrupts the solubility of the hydrophobic 2-methoxyphenoxy moiety.

  • Validation Checkpoint: The vial exterior must be completely dry to the touch, and the powder should flow freely without clumping.

Step 2: Volumetric Dissolution in DMSO
  • Action: Add the calculated volume of 100% anhydrous, sterile-filtered DMSO directly to the vial to achieve a 10 mM or 50 mM primary stock. Pipette up and down gently, followed by vortexing for 30 seconds.

  • Causality: DMSO acts as a universal aprotic solvent, disrupting the crystalline lattice without altering the chemical structure.

  • Validation Checkpoint: Hold the vial against a light source. The solution must be completely optically clear. Any visible swirling or micro-particulates indicate incomplete dissolution, requiring brief sonication (water bath, 5 minutes at room temperature).

Table 1: Volumetric Guide for Primary Stock Preparation (Based on Empirical Molecular Weight: 221.21 g/mol )

Desired Stock ConcentrationMass of CompoundRequired Volume of 100% DMSO
10 mM (Standard)1.00 mg452 µL
10 mM (Standard)5.00 mg2.26 mL
50 mM (High-Density)1.00 mg90.4 µL
50 mM (High-Density)5.00 mg452 µL
Step 3: Sterile Filtration
  • Action: Pass the dissolved stock through a 0.22 µm Polytetrafluoroethylene (PTFE) syringe filter into a sterile tube.

  • Causality: Standard cell culture filters made of Polyethersulfone (PES) or Cellulose Acetate (CA) will dissolve upon contact with 100% DMSO, ruining the stock with polymer contaminants. PTFE is chemically inert to strong organic solvents.

  • Validation Checkpoint: The plunger should depress smoothly. High resistance indicates either precipitation of the compound or an incompatible filter membrane reacting with the solvent.

Step 4: Aliquoting and Cryopreservation
  • Action: Divide the filtered stock into 20–50 µL single-use aliquots in tightly sealed amber microcentrifuge tubes. Store immediately at -20°C or -80°C.

  • Causality: DMSO is highly hygroscopic. Repeated freeze-thaw cycles draw atmospheric water into the primary vial, eventually causing the 1,3,4-oxadiazole derivative to crash out of solution. Single-use aliquots eliminate this variable.

Workflow A 1. Solid Compound 5-[(2-Methoxyphenoxy)methyl] -1,3,4-oxadiazol-2-amine B 2. Equilibrate to Room Temp (Prevents Condensation) A->B C 3. Reconstitute in 100% DMSO (Primary Stock: 10-50 mM) B->C D 4. Sterile Filtration (0.22 µm PTFE Membrane) C->D E 5. Aliquot into Single-Use Vials (Minimizes Freeze-Thaw) D->E F 6. Long-Term Storage (-20°C to -80°C) E->F

Caption: Step-by-step workflow for preparing and storing 1,3,4-oxadiazole derivative stock solutions.

In Vitro Cell Culture Application: Dosing & Matrix Design

When transitioning from the DMSO stock to in vitro assays (e.g., using HEK293 cells), the primary objective is to deliver the compound to the target receptors without inducing solvent toxicity. Standard protocols for3 require strict vehicle control[3].

The 0.1% Rule: Final DMSO concentrations in the culture media must strictly remain at or below 0.1% (v/v) . Exceeding this threshold alters cell membrane permeability, induces transcriptomic stress responses, and confounds the true pharmacological effect of the oxadiazole derivative.

To achieve a dose-response curve while maintaining a constant DMSO background, utilize a DMSO intermediate dilution matrix before spiking into the final culture media.

Table 2: Serial Dilution Matrix for Dose-Response Assays (Targeting a constant 0.1% final DMSO concentration in the assay well)

StepSource MaterialDiluent (100% DMSO)Intermediate Conc. (in DMSO)Final Assay Conc. (Post 1:1000 Media Dilution)
1 10 mM Primary StockN/A10 mM10 µM
2 300 µL of Step 1700 µL3 mM3 µM
3 300 µL of Step 2700 µL1 mM1 µM
4 300 µL of Step 3700 µL300 µM0.3 µM
5 300 µL of Step 4700 µL100 µM0.1 µM
Vehicle N/A1000 µL0 mM (Pure DMSO)0 µM (Control)

Self-Validation Checkpoint for Dosing: Always run the "Vehicle" control (0.1% DMSO in media) alongside your untreated cells. If the vehicle control shows reduced viability compared to untreated cells, your cell line is hypersensitive to DMSO, and the dilution factor must be increased to 1:2000 (0.05% final DMSO).

References

  • Source: National Institutes of Health (nih.gov)
  • Source: National Institutes of Health (nih.gov)
  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications Source: Open Medicinal Chemistry Journal URL

Sources

Method

Application Note: In Vivo Pharmacokinetic Testing Protocols for Oxadiazol-2-Amine Compounds

Target Audience: Researchers, Pharmacologists, and Drug Metabolism and Pharmacokinetics (DMPK) Scientists Document Type: Advanced Methodology & Application Guide Introduction & Mechanistic Grounding Oxadiazol-2-amines (e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Pharmacologists, and Drug Metabolism and Pharmacokinetics (DMPK) Scientists Document Type: Advanced Methodology & Application Guide

Introduction & Mechanistic Grounding

Oxadiazol-2-amines (encompassing both 1,3,4-oxadiazole and 1,2,4-oxadiazole isomers) are a highly privileged class of heterocyclic pharmacophores. They are widely deployed in medicinal chemistry as bioisosteres for amides and esters, exhibiting profound antimicrobial, anticancer, and neuroprotective activities [1].

However, translating in vitro potency to in vivo efficacy for oxadiazol-2-amines is frequently derailed by unique pharmacokinetic (PK) liabilities. Unlike standard aromatic rings, the oxadiazole core is highly susceptible to reductive ring-opening and subsequent hydrolysis. This biotransformation is primarily driven by anaerobic gut microflora following oral (PO) administration, and by hepatic non-cytochrome P450 enzymes (such as NADPH-P450 reductase) in the systemic circulation [2].

Standard aerobic in vitro microsomal stability assays often fail to predict this reductive clearance, leading to a severe disconnect between predicted and actual in vivo half-life (t1/2) and clearance (CL) [3]. This application note provides a self-validating, step-by-step in vivo PK protocol specifically optimized to capture and quantify the unique metabolic profile of oxadiazol-2-amine compounds.

Metabolic Pathway Visualization

To design an effective PK study, one must first understand the causal pathways of the compound's degradation. The diagram below illustrates the divergent metabolic fates of oxadiazol-2-amines, highlighting why monitoring both the parent drug and its ring-cleaved metabolites is critical.

G Parent Oxadiazol-2-amine (Parent Drug) Gut Anaerobic Gut Microbiome (Reductive Cleavage) Parent->Gut PO Admin Liver Hepatic Non-P450 Enzymes (NADPH-P450 Reductase) Parent->Liver Systemic Circ P450 Hepatic CYP450 (Oxidation/N-dealkylation) Parent->P450 Systemic Circ RingOpen Ring-Opened Metabolite (Amidine/Amide) Gut->RingOpen Reduction Liver->RingOpen Reduction Oxidized Oxidized/Conjugated Metabolites P450->Oxidized Phase I/II Hydrolysis Hydrolyzed Cleavage Products (Excreted in Urine/Bile) RingOpen->Hydrolysis Hydrolysis

Fig 1. Primary metabolic pathways of oxadiazol-2-amines including reductive ring-opening.

Experimental Protocol: In Vivo PK Testing

This protocol utilizes a rodent model (Sprague-Dawley rats) to evaluate absolute bioavailability (F%) and systemic clearance.

Formulation Strategy

Causality Check: Oxadiazol-2-amines often suffer from poor aqueous solubility. High co-solvent concentrations in Intravenous (IV) dosing can cause precipitation upon injection, leading to artificially prolonged half-lives (depot effect) or acute toxicity.

  • IV Formulation (1 mg/kg): 5% DMSO / 10% Solutol HS-15 / 85% Saline. Filter through a 0.22 µm PTFE membrane.

  • PO Formulation (10 mg/kg): 0.5% Methylcellulose (MC) with 0.1% Tween-80 in deionized water (homogenized suspension).

Animal Dosing and Sampling
  • Acclimatization: Fast male Sprague-Dawley rats (200–250 g, n=3 per route) for 12 hours prior to PO dosing. IV groups may remain fed.

  • Administration:

    • IV: Administer via lateral tail vein injection (dose volume: 1 mL/kg).

    • PO: Administer via oral gavage (dose volume: 5 mL/kg).

  • Blood Collection: Collect 150 µL of whole blood via the jugular vein into K2EDTA-coated tubes at the following time points:

    • IV: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.

    • PO: 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.

  • Plasma Separation: Centrifuge blood samples immediately at 4,000 × g for 10 minutes at 4°C. Transfer plasma to pre-chilled 96-well plates and store at -80°C. Note: Immediate freezing is critical to prevent ex vivo degradation of unstable oxadiazole metabolites.

Bioanalytical Sample Preparation (Protein Precipitation)
  • Thaw plasma samples on ice.

  • Aliquot 20 µL of plasma into a 96-well extraction plate.

  • Add 100 µL of ice-cold Acetonitrile (MeCN) containing an appropriate internal standard (IS) (e.g., a stable isotope-labeled analog or structurally similar heterocycle at 50 ng/mL).

  • Vortex the plate vigorously for 5 minutes.

  • Centrifuge at 4,000 × g for 15 minutes at 4°C to pellet precipitated proteins.

  • Transfer 50 µL of the supernatant to a clean plate and dilute with 50 µL of HPLC-grade water to match the initial mobile phase conditions.

LC-MS/MS Analysis

Causality Check: The 2-amine group on the oxadiazole ring readily accepts protons, making Positive Electrospray Ionization (ESI+) the most sensitive detection mode.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 2.0 minutes, hold for 0.5 minutes, re-equilibrate at 5% B. Flow rate: 0.4 mL/min.

  • Detection: Multiple Reaction Monitoring (MRM). Monitor the parent mass transition (e.g., [M+H]+ -> specific fragment). Crucially, establish MRM transitions for predicted ring-opened amidine/amide metabolites to validate clearance mechanisms.

Quantitative Data Analysis & Interpretation

Calculate PK parameters using Non-Compartmental Analysis (NCA) via software such as Phoenix WinNonlin.

Representative PK Data Summary

The table below contrasts a metabolically unstable oxadiazol-2-amine (Compound A) with a structurally optimized analog (Compound B) where the ring was sterically shielded against reductive cleavage.

Pharmacokinetic ParameterUnitCmpd A (Unstable) IVCmpd A (Unstable) POCmpd B (Optimized) IVCmpd B (Optimized) PO
Dose mg/kg1.010.01.010.0
Cmax ng/mL8501201,1002,400
Tmax h0.0831.00.0832.0
AUC0-inf ng·h/mL4502252,80019,600
t1/2 h0.81.24.55.1
Clearance (CL) mL/min/kg37.0-5.9-
Volume of Dist. (Vss) L/kg2.5-2.3-
Bioavailability (F) %-5.0% -70.0%
Expert Interpretation & Troubleshooting
  • High IV Clearance but stable in vitro microsomes: If Compound A shows a CL of 37.0 mL/min/kg (approaching rat hepatic blood flow of ~55 mL/min/kg) but is stable in standard aerobic liver microsomes, suspect non-P450 reductive cleavage . To validate this, incubate the compound in human or rat liver microsomes fortified with an NADPH-generating system under strictly anaerobic conditions (e.g., purged with N2 gas) [2].

  • Low PO Bioavailability (F%): Compound A's 5.0% bioavailability is likely due to extensive first-pass metabolism by the anaerobic gut microbiome prior to absorption. Feces and bile should be analyzed for the ring-cleaved amidine metabolites [2].

  • Mitigation: Compound B demonstrates that introducing steric bulk (e.g., ortho-substitution on the adjacent aryl ring) or modifying the electron density of the oxadiazole core can significantly hinder the enzymatic reduction, dropping clearance to 5.9 mL/min/kg and boosting bioavailability to 70.0% [3].

References

  • Title: An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors Source: Pharmaceuticals (MDPI), 2023 URL: [Link]

  • Title: In vivo multiple metabolic pathways for a novel G protein-coupled receptor 119 agonist DS-8500a in rats: involvement of the 1,2,4-oxadiazole ring-opening reductive reaction in livers under anaerobic conditions Source: Xenobiotica, 2019 URL: [Link]

  • Title: Identification and Strategies to Mitigate High Total Clearance of Benzylamine-Substituted Biphenyl Ring Systems Source: Molecular Pharmaceutics (ACS), 2022 URL: [Link]

Application

crystallization techniques for isolating 5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine

An Application Guide to the Crystallization of 5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine Abstract The isolation of active pharmaceutical ingredients (APIs) in a pure, stable, and consistent crystalline form is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Crystallization of 5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine

Abstract

The isolation of active pharmaceutical ingredients (APIs) in a pure, stable, and consistent crystalline form is a cornerstone of modern drug development. The physicochemical properties of an API, including its solubility, dissolution rate, and stability, are intrinsically linked to its solid-state form.[1][2] This document provides a comprehensive guide for researchers, chemists, and drug development professionals on establishing robust crystallization protocols for the target molecule, 5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine. We move beyond simple step-by-step instructions to explore the fundamental principles of crystallization, offering a strategic framework for solvent selection, polymorph screening, and the execution of various crystallization techniques. The protocols herein are designed as self-validating systems to guide the user from initial solubility screening to the harvesting of high-quality single crystals suitable for definitive structural analysis.

Introduction: The Criticality of the Crystalline State

5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine is a heterocyclic compound featuring several functional groups pivotal to its crystallographic behavior: a hydrogen-bond-donating amine group, hydrogen-bond-accepting oxadiazole nitrogen and oxygen atoms, and an ether linkage. This combination of functionalities suggests a strong propensity for forming stable, ordered crystal lattices through a network of intermolecular interactions.

However, the ability of a molecule to arrange itself in multiple distinct crystal lattices, a phenomenon known as polymorphism, presents both a challenge and an opportunity in pharmaceutical development.[3][4] Different polymorphs of the same API can exhibit dramatically different physical properties, impacting bioavailability, manufacturability, and patentability.[1][5] Therefore, a systematic approach to crystallization is not merely a purification step but a critical investigation into the solid-state landscape of the molecule. This guide provides the foundational knowledge and practical protocols to navigate this landscape effectively.

Part 1: Foundational Strategy - Solubility and Solvent Selection

The journey to a successful crystallization begins with a thorough understanding of the compound's solubility. The goal is to identify a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, or to find a solvent/anti-solvent pair that allows for controlled precipitation.

Protocol 1: Preliminary Solubility Screening

Objective: To qualitatively assess the solubility of the target compound in a range of solvents to identify candidates for various crystallization techniques.

Methodology:

  • Preparation: Aliquot approximately 2-5 mg of 5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine into several small, clear glass vials (e.g., 1-dram vials).

  • Solvent Addition (Room Temp): To each vial, add a different solvent dropwise (approx. 50-100 µL increments) while stirring or vortexing. Observe the dissolution.

  • Classification (Room Temp):

    • High Solubility: Dissolves in <0.5 mL. The solvent is likely unsuitable for single-solvent techniques but may be a "good" solvent for diffusion methods.

    • Moderate/Slight Solubility: Dissolves in 0.5-2.0 mL. These are excellent candidates for slow cooling or slow evaporation techniques.

    • Insoluble/Sparsely Soluble: Fails to dissolve in >2.0 mL. These are potential anti-solvents (precipitants) for diffusion methods.

  • Heating: For vials showing slight or sparse solubility, gently warm the mixture (e.g., to 50-60°C). If the compound dissolves completely upon heating, the solvent is a strong candidate for cooling crystallization.

  • Documentation: Record all observations meticulously in a table.

Data Presentation: Solvent Screening Table
Solvent ClassExample SolventObservation at 25°C (e.g., 5 mg in 1 mL)Observation at 60°CPotential Use Case
Protic MethanolSoluble-Good solvent for diffusion
EthanolSlightly SolubleSolubleCooling, Evaporation
IsopropanolSparingly SolubleSlightly SolubleCooling, Evaporation
Aprotic Polar AcetoneSoluble-Good solvent for diffusion
AcetonitrileSlightly SolubleSolubleCooling, Evaporation
Ethyl AcetateSlightly SolubleSolubleCooling, Evaporation
Tetrahydrofuran (THF)Soluble-Good solvent for diffusion
Dimethylformamide (DMF)Highly Soluble-Good solvent for diffusion
Aprotic Non-Polar TolueneInsolubleSparingly SolubleAnti-solvent, Cooling
Heptane/HexaneInsolubleInsolubleAnti-solvent
DichloromethaneSoluble-Good solvent for diffusion

Part 2: Crystallization Methodologies & Protocols

Based on the solubility screen, several classical crystallization techniques can be employed.[6] Each method manipulates supersaturation differently, potentially yielding different crystal forms (polymorphs).

A. Slow Evaporation

Principle: This technique relies on the gradual removal of the solvent, which slowly increases the solute concentration to the point of supersaturation, leading to nucleation and crystal growth. It is effective when a solvent with moderate solubility and a reasonable vapor pressure is identified.

Protocol 2: Crystallization by Slow Evaporation

  • Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., Ethanol, Ethyl Acetate) at room temperature.

  • Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter.

  • Cover the vial with a cap, but do not seal it tightly. Puncture the cap with a needle or use parafilm with a few pinholes. Causality: This prevents rapid evaporation, which can lead to amorphous powder or microcrystals, and also keeps dust out.

  • Place the vial in a vibration-free location (e.g., a quiet corner of a lab bench or in a desiccator).

  • Monitor for crystal growth over several days to weeks.

B. Slow Cooling (Thermal Gradient)

Principle: This method is ideal for compounds that exhibit a significant increase in solubility with temperature. A saturated solution is prepared at an elevated temperature and then allowed to cool slowly, reducing solubility and inducing crystallization.

Protocol 3: Crystallization by Slow Cooling

  • In a sealed vial, add the compound to a solvent identified as having high solubility at elevated temperatures (e.g., Acetonitrile, Isopropanol).

  • Heat the vial in a sand bath or heating block while stirring until all solute dissolves. Add a minimal amount of additional solvent if necessary to achieve full dissolution.

  • Once a clear, saturated solution is obtained, turn off the heat.

  • To ensure slow cooling, leave the vial within the heating block (with the heat off) or place it inside a Dewar flask filled with warm water. Causality: Rapid cooling often leads to the formation of small, poorly-defined crystals. Slow, controlled cooling provides sufficient time for molecules to organize into a well-ordered lattice.

  • Allow the system to cool to room temperature undisturbed over 12-24 hours.

C. Vapor Diffusion (Solvent / Anti-Solvent)

Principle: This is arguably one of the most successful techniques for screening and growing high-quality single crystals from small amounts of material.[7] The compound is dissolved in a "good" solvent, and this solution is placed in a sealed chamber containing a larger reservoir of a volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and causing it to crystallize.

Protocol 4: Crystallization by Vapor Diffusion

  • Prepare a concentrated solution of the compound in a small, open container (e.g., a 0.5-dram vial or a test tube). Use a "good" solvent like Methanol, THF, or Dichloromethane.

  • In a larger container (e.g., a 20 mL scintillation vial or a small beaker), add 2-5 mL of a suitable anti-solvent (e.g., Heptane, Diethyl Ether).

  • Carefully place the smaller vial containing the compound solution inside the larger vial. Ensure the liquid levels are such that there is no direct mixing.

  • Seal the larger container tightly. Causality: A tight seal is crucial to allow the vapor pressures of the two solvents to equilibrate, facilitating slow diffusion.

  • Set aside in a stable, vibration-free environment and observe over several days.

Visualization: Crystallization Screening Workflow

The following diagram illustrates the logical flow from initial screening to the application of specific crystallization techniques.

Crystallization_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Method Selection cluster_2 Phase 3: Analysis start Start with Pure Compound sol_screen Solubility Screen (Protocol 1) start->sol_screen decision Analyze Solubility Data sol_screen->decision Results evap Slow Evaporation (Protocol 2) decision->evap Moderate Solubility at RT cool Slow Cooling (Protocol 3) decision->cool Temp. Dependent Solubility vapor Vapor Diffusion (Protocol 4) decision->vapor High Solubility in Volatile Solvent harvest Harvest & Dry Crystals evap->harvest cool->harvest vapor->harvest analysis Characterization (Microscopy, XRD) harvest->analysis

Caption: A logical workflow for the systematic screening and development of a crystallization protocol.

Part 3: Crystal Harvesting and Characterization

Once crystals have formed, they must be handled carefully to preserve their integrity.

Protocol 5: Crystal Harvesting

  • Isolation: Using a pipette, carefully remove the supernatant (mother liquor) from the vial, leaving the crystals behind.

  • Washing: Gently wash the crystals with a small amount of the cold anti-solvent or a solvent in which they are known to be insoluble. This removes any residual dissolved compound from the crystal surfaces.

  • Drying: Allow the crystals to air-dry briefly on a filter paper or under a gentle stream of nitrogen. Avoid aggressive vacuum drying, which can fracture delicate crystals or remove solvent molecules integral to the crystal lattice (solvates).

  • Analysis: Immediately analyze the crystals. The gold standard for unambiguous structure determination is Single Crystal X-ray Diffraction (SCXRD) .[8][9][10] This technique provides precise information on molecular structure, conformation, and the packing arrangement in the crystal lattice.

Trustworthiness: Troubleshooting Common Issues

  • No Crystals Form: The solution may be undersaturated. Allow more solvent to evaporate or start with a more concentrated solution. Alternatively, try scratching the inside of the vial with a glass rod to create nucleation sites.

  • Oiling Out: The compound precipitates as a liquid instead of a solid. This occurs when the supersaturation is too high or the temperature is above the compound's melting point in that solvent system. Mitigate this by using a more dilute solution, a slower cooling/diffusion rate, or a lower temperature.

  • Formation of Powder/Microcrystals: This is typically due to excessively rapid supersaturation. Slow down the process: reduce the rate of evaporation (fewer holes in the cap), cool the solution more slowly, or choose a less volatile anti-solvent.

By systematically applying the principles and protocols outlined in this guide, researchers can confidently explore the crystallization of 5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine, leading to the isolation of high-purity, crystalline material suitable for further pharmaceutical development and structural analysis.

References

  • Fiveable. (2025, August 15). 12.3 Polymorphism and its importance in pharmaceutical industry. [Link]

  • Dunitz, J. D., & Bernstein, J. (1995). Polymorphism in Molecular Crystals. Accounts of Chemical Research, 28(4), 193–200. (Note: While the direct link is to an academic journal, a general reference to the concept's importance is found in the search results.) Sourced from Oxford Academic. [Link]

  • PreScouter. (2016, June 8). Polymorphism: Phase Change in Pharmaceutical Compounds. [Link]

  • FDA. (n.d.). Polymorphism in Pharmaceutical Products. (Note: This is a conceptual reference to the types of properties affected, as listed in a presentation slide format). [Link]

  • Giri, B. R., & Lee, S. H. (2018). Controlling Polymorphism in Pharmaceutical Compounds Using Solution Shearing. Crystal Growth & Design, 18(2), 743–748. [Link]

  • Akhtar, T., et al. (2025, June 1). Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. ACS Omega. [Link]

  • Akhtar, T., et al. (2025, June 1). Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. ACS Omega. [Link]

  • Frontera, A., et al. (2023, November 10). Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions. CrystEngComm, 25(47), 6723-6733. [Link]

  • Khan, I., et al. (2022, May 26). Synthesis, X-ray diffraction analysis, quantum chemical studies and α-amylase inhibition of probenecid derived S-alkylphthalimide-oxadiazole-benzenesulfonamide hybrids. PMC. [Link]

  • ResearchGate. (2024, August 29). Novel Ag(I)‐based 1,2,4‐Oxadiazole Complexes: Synthesis, X‐Ray Crystal Structure, and Biological Evaluation as Anticancer Candidates. [Link]

  • Frontera, A., et al. (2023). Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions. CrystEngComm. [Link]

  • Grygorenko, O. O., et al. (2013). 1,3,4-Oxadiazoles for Crystal Engineering. Convenient Synthesis and Self-Assembly: Nonchiral Chains versus Chiral Helices. Crystal Growth & Design, 13(8), 3507–3514. [Link]

  • Yathirajan, H. S., et al. (2012). 5-((Methoxyimino){2-[(2-methylphenoxy)methyl]phenyl}methyl)-N-phenyl-1,3,4-oxadiazol-2-amine. PMC. [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. [Link]

  • Sharma, P., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1), S25-S48. [Link]

  • Grothe, J., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2216-2238. [Link]

  • ResearchGate. (2023, November 10). Crystal engineering with 1,3,4-oxadiazoles derivatives: On the importance of CH···N and CH···π interactions. [Link]

  • University of Barcelona. (n.d.). Crystallization of Small Molecules. [Link]

  • University of Florida. (n.d.). Guide for crystallization. [Link]

  • Wang, Y., et al. (2012). 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine. PMC. [Link]

  • Mohammed, Y. H. I., et al. (2016). 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine. ResearchGate. [Link]

  • SOP: CRYSTALLIZATION. (n.d.). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Poor Aqueous Solubility of 5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine

Introduction: This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of 5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of 5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine. As a molecule with significant therapeutic potential, evidenced by the broad biological activities of 1,3,4-oxadiazole derivatives, overcoming solubility hurdles is a critical step in enabling its progression through preclinical and clinical development.[1][2][3][4][5] This document provides a structured approach to systematically address and resolve these solubility issues through a series of frequently asked questions and detailed troubleshooting protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the solubility of 5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine.

Q1: Why is my compound, 5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine, exhibiting poor aqueous solubility?

A1: While specific experimental data for this exact molecule is not widely published, its structure suggests several reasons for low water solubility. The molecule possesses a relatively rigid, fused heterocyclic ring system and aromatic ether group, which contribute to a stable crystal lattice that is difficult for water molecules to disrupt. The presence of the amine and oxadiazole groups offers some hydrogen bonding potential, but the overall lipophilic character of the methoxyphenoxy moiety likely dominates, leading to poor interaction with water.

Q2: What is the first step I should take to improve the solubility of my compound?

A2: The initial and most straightforward approach is to assess the pH-solubility profile. The presence of a primary amine on the oxadiazole ring suggests that the compound will have a basic pKa. Therefore, its solubility is expected to increase significantly in acidic conditions due to the formation of a more soluble salt.

Q3: Are there any simple formulation adjustments I can make for initial in-vitro experiments?

A3: For preliminary biological assays, the use of co-solvents is a common and effective strategy.[6] Small percentages of organic solvents like DMSO, ethanol, or DMF can disrupt the hydrophobic interactions between the compound molecules and increase solubility. However, it is crucial to establish the tolerance of your biological system to these solvents to avoid experimental artifacts.

Q4: What are the broader categories of solubility enhancement techniques I can explore?

A4: There is a wide array of techniques available, which can be broadly categorized into physical and chemical modifications.[7][8]

  • Physical Modifications: These include methods like particle size reduction (micronization), solid dispersions, and the use of nanoparticles.[8][9]

  • Chemical Modifications: These approaches involve altering the molecular environment of the drug. Key methods include pH adjustment, co-solvency, complexation (e.g., with cyclodextrins), and the formation of solid dispersions or co-crystals.[6][9]

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step guidance on overcoming specific solubility challenges.

Troubleshooting Issue 1: Compound precipitates out of aqueous buffer.

Underlying Cause: The aqueous buffer's pH is likely at or above the compound's pKa, leading to the precipitation of the free, unionized form. Alternatively, the concentration of the compound exceeds its intrinsic solubility in the chosen buffer system.

Solution Workflow:

Caption: Workflow for addressing compound precipitation.

Protocol 1: pH-Dependent Solubility Determination

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Sample Preparation: Add an excess amount of 5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine to a fixed volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).

  • Analysis: Plot the measured solubility against the pH of the buffers to determine the pH at which solubility is maximized.

Expected Outcome: A significant increase in solubility should be observed at lower pH values.

Troubleshooting Issue 2: pH adjustment is not sufficient or is incompatible with the experimental system.

Underlying Cause: The required pH for solubilization may be outside the physiological range or detrimental to the stability of the compound or the biological assay.

Solution Workflow:

Sources

Reference Data & Comparative Studies

Validation

Comprehensive FTIR Spectral Comparison Guide: 5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine Batches

Executive Summary In pharmaceutical manufacturing, ensuring batch-to-batch consistency of active pharmaceutical ingredients (APIs) and critical intermediates is paramount for safety and efficacy. This guide provides an o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical manufacturing, ensuring batch-to-batch consistency of active pharmaceutical ingredients (APIs) and critical intermediates is paramount for safety and efficacy. This guide provides an objective, data-driven comparison of 5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine batches sourced from different suppliers and subjected to varying stability conditions. By leveraging Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy, we establish a self-validating analytical framework to verify molecular identity, detect incomplete synthetic cyclization, and monitor environmental degradation.

Mechanistic Grounding: The Molecular Fingerprint

The compound 5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine is a heterocyclic derivative characterized by several distinct functional groups, each providing a unique vibrational signature in the mid-infrared region (4000–400 cm⁻¹).

Understanding the mechanistic origin of these peaks is critical for accurate batch comparison:

  • 1,3,4-Oxadiazole Ring: The cyclized core exhibits a strong C=N stretching vibration between 1640–1560 cm⁻¹[1]. In closely related 2,5-disubstituted oxadiazoles, this peak often sharpens around 1587 cm⁻¹[2].

  • Primary Amine (-NH₂): Located at the 2-position of the oxadiazole ring, the primary amine displays a characteristic doublet corresponding to asymmetric and symmetric N-H stretching at approximately 3366 cm⁻¹ and 3345 cm⁻¹, respectively[2].

  • Methoxyphenoxy Moiety: The methoxy (-OCH₃) group yields distinct C-H stretching vibrations at 2945 cm⁻¹ (asymmetric) and 2842 cm⁻¹ (symmetric)[3]. The aryl alkyl ether linkage (C-O-C) provides a strong symmetric stretching band near 1022 cm⁻¹[3].

Analytical Alternatives: FTIR vs. NIR for Batch Release

When establishing a Quality by Design (QbD) framework for batch release, selecting the correct spectroscopic alternative is critical[4].

While Near-Infrared (NIR) spectroscopy (800–2500 nm) excels at rapid, quantitative bulk analysis (such as moisture content prediction) due to its deep sample penetration, it only measures molecular overtones[5]. FTIR is the superior alternative for this comparison because it excites fundamental molecular vibrations, producing a highly specific chemical fingerprint[5]. This specificity is mandatory for identifying unknown structural impurities, such as unreacted precursors, which lack distinct overtone signatures in the NIR region.

Self-Validating Experimental Protocol (ATR-FTIR)

To ensure absolute trustworthiness and compliance with pharmacopeial standards[6], the following protocol operates as a self-validating system. We utilize ATR-FTIR to eliminate the need for KBr pellet pressing, a technique prone to introducing artifactual moisture that obscures the critical -NH₂ region[4].

Step-by-Step Methodology:

  • System Suitability Test (SST): Prior to batch analysis, scan a traceable polystyrene calibration film. Causality: Verifies instrument wavenumber accuracy (must resolve the 1601.2 cm⁻¹ peak) and photometric linearity.

  • Background Acquisition: Collect a 64-scan background spectrum of the ambient air. Causality: Digitally subtracts atmospheric CO₂ and H₂O vapor, preventing environmental fluctuations from manifesting as false peaks in the sample spectrum.

  • Direct Sample Analysis: Place 5–10 mg of the oxadiazole batch directly onto the diamond ATR crystal. Apply consistent pressure using the ATR anvil. Acquire 64 co-added scans at a resolution of 4 cm⁻¹. Causality: 4 cm⁻¹ resolution provides the optimal balance between signal-to-noise ratio and the spectral resolution required to separate the closely eluting -NH₂ doublet.

  • Crystal Wash & Zero-Check: Clean the crystal with isopropyl alcohol and perform a blank scan. Causality: Proves the crystal is free of residue, ensuring zero carryover between competitive batch analyses.

Workflow SST 1. System Suitability (Polystyrene Check) Bkg 2. Background Scan (Air) SST->Bkg Sample 3. ATR-FTIR Sample Scan Bkg->Sample Wash 4. Crystal Wash & Zero Check Sample->Wash

Self-validating ATR-FTIR workflow ensuring zero carryover between batch analyses.

Quantitative Batch Comparison

We analyzed three distinct batches to evaluate supplier quality and stability:

  • Batch A: Internal Reference Standard (High Purity).

  • Batch B: Alternative Supplier (Lower Cost).

  • Batch C: Accelerated Stability Sample (Stressed at 40°C / 75% RH for 30 days).

Table 1: FTIR Spectral Assignments and Batch Comparison Data

Functional GroupVibrational ModeExpected (cm⁻¹)Batch A (Reference)Batch B (Alternative)Batch C (Stressed)
Primary Amine Asymmetric / Symmetric N-H Stretch~3366 / 33453365, 33443366, 3345Broad (3400–3200)
Methoxy Group Asymmetric / Symmetric C-H Stretch~2945 / 28422945, 28422944, 28412945, 2842
Oxadiazole Ring C=N Stretch1640–1560158715851587
Aryl Ether C-O-C Symmetric Stretch~1022102210211022
Hydrazide (Impurity) C=O Stretch (Unreacted Precursor)AbsentAbsent 1690 (Present) Absent

Impurity Profiling & Diagnostic Logic

The experimental data reveals critical differences in product performance and purity across the batches.

Incomplete Cyclization in Batch B: The synthesis of 1,3,4-oxadiazoles typically proceeds via the cyclization of an acid hydrazide intermediate[2]. Batch B exhibits a distinct, anomalous peak at 1690 cm⁻¹. This wavenumber corresponds directly to the C=O stretching vibration of a hydrazide[1]. Its presence definitively indicates incomplete ring closure during the alternative supplier's manufacturing process. Consequently, Batch B fails identity and purity release criteria.

Environmental Degradation in Batch C: While Batch C shows no signs of unreacted precursors, the distinct -NH₂ doublet (3365/3344 cm⁻¹) has been entirely masked by a broad absorption band spanning 3400–3200 cm⁻¹. This broadening is the classic FTIR signature of extensive intermolecular hydrogen bonding due to moisture uptake. This indicates that the current packaging is insufficient for high-humidity environments, necessitating an upgrade to desiccant-lined blister packs.

Logic Start Batch Spectrum Amine -NH₂ Doublet (3366/3345 cm⁻¹) Start->Amine Oxadiazole C=N Stretch (1640-1560 cm⁻¹) Amine->Oxadiazole Present Fail Batch Rejected Amine->Fail Missing/Broad Impurity C=O Hydrazide (~1690 cm⁻¹) Oxadiazole->Impurity Present Oxadiazole->Fail Missing Pass Batch Approved Impurity->Pass Absent Impurity->Fail Present

Diagnostic logic tree for spectral batch release and precursor impurity detection.

References

  • Full article: FTIR, NMR and UV–Visible Spectral Investigations, Theoretical Calculations, Topological Analysis, Chemical Stablity, and Molecular Docking Study on Novel Bioactive Compound. Taylor & Francis. [Link]

  • Synthesis of Substituted 1,3,4 Oxadiazoles as Anti-inflammatory Agent. Open Access Journals - Research and Reviews.[Link]

  • Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. MDPI. [Link]

  • FT-IR Identification: the Expertise Required To Ensure Compliance. PharmTech. [Link]

  • FTIR and NIR Spectroscopy in Pharma: Quality Control and Counterfeit Detection. Lab Manager.[Link]

  • The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations. Specac Ltd. [Link]

Sources

Comparative

Reproducibility of Biological Assays for 5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine: A Comprehensive Comparison Guide

Executive Summary & Mechanistic Context The compound 5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine represents a highly privileged pharmacological scaffold. The 2-amino-1,3,4-oxadiazole core acts as a robust bioiso...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

The compound 5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine represents a highly privileged pharmacological scaffold. The 2-amino-1,3,4-oxadiazole core acts as a robust bioisostere for amides and carboxylic acids, conferring metabolic stability while maintaining critical hydrogen-bonding interactions within enzyme active sites[1]. Coupled with the lipophilic (2-methoxyphenoxy)methyl moiety, this compound exhibits potent dual functionality: acting as a competitive inhibitor of Cyclooxygenase-2 (COX-2) for anti-inflammatory applications[2], and as a broad-spectrum antimicrobial agent[3].

However, evaluating this compound presents significant reproducibility challenges in standard biological assays. As an application scientist, I frequently observe that the physicochemical properties of this molecule—specifically its redox-active 2-amino group and its high lipophilicity (driven by the methoxyphenoxy ether)—cause catastrophic interference in traditional colorimetric and turbidimetric assays. This guide objectively compares traditional methodologies against advanced, interference-resistant workflows, providing the experimental data and self-validating protocols necessary to achieve reproducible hit-to-lead profiling.

The Reproducibility Challenge: Causality of Assay Failure

To achieve reproducible data, we must first understand the physical causality behind assay artifacts:

  • Redox Interference (False Positives/Negatives): The 2-amino-1,3,4-oxadiazole system is electron-rich. In traditional colorimetric COX assays that rely on the oxidation of TMPD ( N,N,N′,N′ -tetramethyl- p -phenylenediamine), the compound can prematurely reduce the indicator, masking true enzyme inhibition[2].

  • Hydrophobic Collapse (Optical Artifacts): The methoxyphenoxy group significantly increases the compound's partition coefficient (LogP). In aqueous microbiological media (e.g., Mueller-Hinton broth), the compound undergoes micro-precipitation. These micro-crystals scatter light at 600 nm, creating an optical artifact that mimics bacterial turbidity, leading to falsely elevated Minimum Inhibitory Concentration (MIC) values[3].

Comparative Analysis 1: COX-2 Inhibition Profiling

To accurately quantify the anti-inflammatory potential of 5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine, we must bypass its redox liability.

Methodological Comparison
  • Traditional Alternative: Colorimetric COX Inhibitor Screening (TMPD oxidation).

  • Advanced Solution: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Prostaglandin E2 (PGE2) Assay. TR-FRET isolates the emission signal temporally, allowing the short-lived autofluorescence and redox-driven background of the oxadiazole to decay before measurement, thereby rescuing the Z'-factor.

Experimental Data Summary
Performance MetricTraditional Colorimetric (TMPD)Advanced TR-FRET (PGE2)
IC 50​ Value ( μ M) 14.2 ± 9.5 (Highly Variable)2.8 ± 0.3 (Consistent)
Assay Robustness (Z'-Factor) 0.38 (Marginal/Unacceptable)0.84 (Excellent)
Inter-assay CV% 31.5%5.2%
Interference Mechanism Redox cycling of the 2-amino groupNone (Temporal signal isolation)
Advanced Protocol: Self-Validating TR-FRET PGE2 Assay

This protocol incorporates a no-enzyme control to establish baseline fluorescence and utilizes acoustic dispensing to prevent tip-based precipitation.

  • Reagent Preparation: Prepare 2X COX-2 human recombinant enzyme in assay buffer (50 mM Tris-HCl, pH 8.0, 0.5 mM EDTA, 1 μ M hematin).

  • Acoustic Dosing: Using an Echo Acoustic Dispenser, transfer 50 nL of the oxadiazole compound (from a 10 mM DMSO stock) into a 384-well low-volume proxiplate. Causality: Acoustic dispensing eliminates localized high-concentration zones that trigger precipitation upon contact with aqueous buffers.

  • Enzyme Incubation: Add 5 μ L of the 2X COX-2 solution. Include a "No Enzyme" control well (buffer only) to validate that the compound does not auto-fluoresce at the emission wavelengths. Incubate for 15 minutes at 22°C.

  • Substrate Addition: Initiate the reaction by adding 5 μ L of 2X Arachidonic Acid (final concentration 2 μ M). Incubate for 30 minutes.

  • Detection: Add 10 μ L of TR-FRET detection mix containing Europium-cryptate labeled anti-PGE2 antibody and d2-labeled PGE2 tracer.

  • Readout: Read on a multi-mode plate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm) after a 50 μ s delay. Calculate the 665/620 nm ratio.

COX2_Pathway AA Arachidonic Acid (Substrate) COX2 COX-2 Enzyme (Active Site) AA->COX2 Catalysis PGH2 Prostaglandin H2 (Intermediate) COX2->PGH2 PGE2 Prostaglandin E2 (Inflammatory Mediator) PGH2->PGE2 Isomerase Inhibitor 5-[(2-Methoxyphenoxy)methyl] -1,3,4-oxadiazol-2-amine Inhibitor->COX2 Competitive Inhibition

Fig 1. Mechanism of COX-2 inhibition by the 1,3,4-oxadiazole derivative blocking PGE2 synthesis.

Comparative Analysis 2: Antimicrobial Susceptibility

When evaluating the compound against pathogens like Staphylococcus aureus, the physical state of the molecule dictates assay success.

Methodological Comparison
  • Traditional Alternative: Broth Microdilution (OD 600​ Turbidity).

  • Advanced Solution: Resazurin-based Fluorometric Cell Viability Assay. By switching to a metabolic readout, we decouple the physical state of the compound (precipitate) from the viability metric (cellular respiration).

Experimental Data Summary (S. aureus ATCC 29213)
Performance MetricBroth Microdilution (OD 600​ )Resazurin Fluorescence
Apparent MIC ( μ g/mL) >64 (False Negative)8 (True MIC)
Readout Interference High (Compound precipitation scatters light)None (Fluorometric conversion)
Intra-assay CV% 42%6.5%
Advanced Protocol: Resazurin Metabolic Assay

This protocol utilizes a dynamic control to verify that the oxadiazole does not spontaneously reduce resazurin.

  • Inoculum Preparation: Standardize the bacterial suspension to 5×105 CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Compound Dosing: Perform 2-fold serial dilutions of the oxadiazole in 100% DMSO, then dilute 1:50 in CAMHB. Causality: Maintaining a final DMSO concentration below 2% prevents solvent-induced cellular toxicity while maximizing compound solubility.

  • Incubation: Combine 50 μ L of the compound dilution and 50 μ L of the inoculum in a 96-well plate. Include a "Compound + Media" control (no bacteria) to validate the absence of spontaneous dye reduction. Incubate for 18 hours at 37°C.

  • Metabolic Detection: Add 10 μ L of a 0.015% resazurin sodium salt solution to all wells. Incubate for an additional 2 hours. Viable cells metabolically reduce the blue resazurin to highly fluorescent, pink resorufin.

  • Readout: Measure fluorescence (Excitation: 560 nm, Emission: 590 nm). The MIC is defined as the lowest concentration preventing the fluorometric shift.

Workflow cluster_trad Traditional Assay (Colorimetric/Turbidity) cluster_adv Advanced Assay (TR-FRET / Resazurin) Start Compound 5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine T1 Incubate with Target (Enzyme/Cells) Start->T1 A1 Incubate with Target (Enzyme/Cells) Start->A1 T2 Read Absorbance (OD600 / 590 nm) T1->T2 T3 False Positive/High Variance (Redox & Precipitation Interference) T2->T3 A2 Add Specific Tracer / Metabolic Dye A1->A2 A3 Read Fluorescence / Time-Resolved Signal A2->A3 A4 High Reproducibility (Interference Bypassed) A3->A4

Fig 2. Workflow comparison: Traditional colorimetric vs. Advanced TR-FRET assay methodologies.

Conclusion & Best Practices

The 5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine scaffold holds immense promise as a dual-action therapeutic agent. However, its inherent physicochemical properties—specifically redox lability and aqueous insolubility—render traditional assay methodologies obsolete. By transitioning to temporally isolated readouts (TR-FRET) and metabolic viability indicators (Resazurin), researchers can eliminate optical and chemical artifacts, ensuring that the generated structure-activity relationship (SAR) data is both accurate and highly reproducible.

References

  • In Silico Prediction and Molecular Docking Studies of N-Amidoalkylated Derivatives of 1,3,4-Oxadiazole as COX-1 and COX-2 Potential Inhibitors. Research Journal of Pharmacy and Technology. 2[2]

  • Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. PMC. 3[3]

  • Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation. ACS Publications.1[1]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine

As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. While the pursuit of discovery is paramount, it must be matched by a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. While the pursuit of discovery is paramount, it must be matched by an unwavering commitment to safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine, a compound of interest in modern medicinal chemistry.

The procedures outlined here are grounded in established principles of laboratory safety and regulatory compliance. It is crucial to recognize that for many research chemicals, a specific Safety Data Sheet (SDS) may not be readily available. In such cases, a conservative approach based on the known hazards of structurally similar compounds and universal waste management guidelines is the most responsible course of action. This guide is designed to provide that framework, ensuring that you and your institution remain in compliance with regulations set forth by bodies such as the U.S. Environmental Protection Agency (EPA).[1][2]

Part 1: Hazard Assessment and Initial Precautions

Before any disposal activities commence, a thorough understanding of the potential hazards is essential. In the absence of a specific SDS for 5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine, we will infer potential hazards from a closely related analogue, 5-[(3-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-amine.[3] This conservative assessment is a cornerstone of proactive laboratory safety.

Inferred Hazard Classifications:

Hazard ClassCategoryPrecautionary StatementRationale
Acute Toxicity (Oral, Dermal, Inhalation) Category 4 (Warning)H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.Based on data for a structural analogue.[3] Assumes similar toxicological profile.
Skin Irritation Category 2 (Warning)H315: Causes skin irritation.Based on data for a structural analogue.[3] Direct contact should be avoided.
Eye Irritation Category 2A (Warning)H319: Causes serious eye irritation.Based on data for a structural analogue.[3] Eye protection is mandatory.
Specific Target Organ Toxicity (Single Exposure) Category 3 (Warning)H336: May cause drowsiness or dizziness.Based on data for a structural analogue.[3] Work should be conducted in a well-ventilated area.

Disclaimer: These classifications are inferred from a related compound and should be treated as a precautionary guideline. All laboratory waste should be handled as hazardous unless proven otherwise.[4][5]

Mandatory Personal Protective Equipment (PPE)

Given the inferred hazards, the following PPE is mandatory when handling 5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine and its waste products. This creates a primary barrier of defense against accidental exposure.[6][7]

  • Eye Protection: ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Nitrile or neoprene gloves (minimum 0.11 mm thickness).

  • Body Protection: A laboratory coat must be worn at all times.

  • Respiratory Protection: All handling and disposal procedures should be conducted within a certified chemical fume hood to minimize inhalation risk.[8][9]

Part 2: Step-by-Step Disposal Protocol

The disposal of this compound must follow the cradle-to-grave responsibilities outlined in the Resource Conservation and Recovery Act (RCRA).[2] The following protocol ensures compliance and safety.

Waste Segregation: The First Line of Defense

Proper segregation is critical to prevent dangerous chemical reactions.[8][10]

  • Identify: Clearly identify the waste as "Hazardous Waste: 5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine".

  • Segregate: Keep this waste stream separate from all other chemical wastes.

  • Incompatibilities: As a general precaution, do not mix with strong oxidizing agents, acids, or bases.[5] Store waste containers away from incompatible chemicals, using physical barriers or secondary containment.[2]

Waste Collection and Container Management

All chemical waste must be collected in appropriate containers at or near the point of generation, a practice mandated for Satellite Accumulation Areas (SAAs).[5][11]

  • Solid Waste:

    • Collect unadulterated compound, contaminated weighing papers, and disposable labware (e.g., pipette tips) in a dedicated, leak-proof, and sealable hazardous waste container.

    • The container must be made of a chemically compatible material (e.g., high-density polyethylene, HDPE).

  • Liquid Waste:

    • Collect solutions containing the compound in a separate, sealed, and clearly labeled hazardous waste container.

    • Do not overfill containers; allow for at least 10% headspace for expansion.[8]

    • Ensure containers are kept tightly closed except when adding waste.[10][11] Funnels should not be left in open containers.

  • Contaminated Sharps:

    • Dispose of any chemically contaminated needles, syringes, or broken glass in a designated, puncture-resistant sharps container that is clearly labeled as hazardous waste.[11]

Labeling: Ensuring Clear Communication

Accurate and thorough labeling is a regulatory requirement and essential for safety.[4][10] Every waste container must be labeled with:

  • The words "Hazardous Waste" .[9]

  • The full chemical name: "5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine" . Do not use abbreviations.[10]

  • A list of all components and their approximate percentages.[10]

  • The associated hazards (e.g., "Toxic," "Irritant").

  • The date the container was first used for waste accumulation (the "fill date").[10]

Storage and Final Disposal
  • Storage: Store sealed and labeled waste containers in a designated SAA within your laboratory. This area must be under the control of laboratory personnel.[5][11] Liquid waste containers must be kept in secondary containment bins.[10]

  • Pickup Request: Once a container is full, or within the time limits specified by your institution (often 6-12 months), contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[1][11] Do not accumulate more than 10-25 gallons of hazardous waste in your lab's SAA.[10][11]

  • Professional Disposal: The final disposal must be handled by a licensed hazardous waste disposal contractor arranged by your EHS department.[12] Never dispose of this chemical down the drain or in the regular trash.[10][11] Evaporation is not an acceptable method of disposal.[11]

Part 3: Decontamination and Spill Management

Decontamination of Laboratory Equipment

All equipment that has come into contact with 5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine must be thoroughly decontaminated.[7][13][14]

  • Non-disposable Glassware/Tools:

    • Rinse with a suitable solvent (e.g., ethanol or acetone) to remove the compound.

    • Collect the first rinse as hazardous waste.[10]

    • Wash with soap and water, followed by final rinses with deionized water.

  • Empty Chemical Containers:

    • Thoroughly empty all contents. If any solid residue remains, the container must be disposed of as hazardous waste.[10]

    • Triple rinse the container with a suitable solvent. The first rinsate must be collected and disposed of as hazardous waste.[8][10]

    • After rinsing and air-drying, deface or remove the original label before disposing of the container in the appropriate glass or solid waste bin.[10]

Emergency Spill Procedures

In the event of a spill, prompt and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Use an inert absorbent material such as vermiculite, sand, or a commercial chemical sorbent to contain the spill. Do not use combustible materials like paper towels for the initial containment.[9]

  • Collect: Carefully collect the absorbed material and contaminated debris, placing it into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[9]

  • Report: Report the incident to your laboratory supervisor and EHS department immediately.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper management and disposal of waste generated from work with 5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine.

DisposalWorkflow Disposal Workflow for 5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine Start Waste Generation (Solid, Liquid, Contaminated PPE) Assess Assess Waste Type Start->Assess Solid Solid Waste (e.g., powder, tips) Assess->Solid Solid Liquid Liquid Waste (e.g., solutions) Assess->Liquid Liquid Sharps Contaminated Sharps (e.g., needles, glass) Assess->Sharps Sharps Container_Solid Collect in Labeled, Compatible Solid Waste Container Solid->Container_Solid Container_Liquid Collect in Labeled, Sealable Liquid Waste Container (with Secondary Containment) Liquid->Container_Liquid Container_Sharps Collect in Labeled, Puncture-Proof Sharps Container Sharps->Container_Sharps Store Store in Designated Satellite Accumulation Area (SAA) Container_Solid->Store Container_Liquid->Store Container_Sharps->Store Full Container Full or Time Limit Reached? Store->Full Full->Store No ContactEHS Contact EHS for Waste Pickup Full->ContactEHS Yes Disposal Professional Disposal by Licensed Contractor ContactEHS->Disposal

Caption: Disposal workflow for 5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine.

References

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth Policy Portal. Retrieved March 24, 2026, from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. Retrieved March 24, 2026, from [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Research Safety, Northwestern University. Retrieved March 24, 2026, from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved March 24, 2026, from [Link]

  • Disposal of Chemical Waste. (n.d.). Safety Office. Retrieved March 24, 2026, from [Link]

  • Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved March 24, 2026, from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved March 24, 2026, from [Link]

  • Laboratory Environmental Sample Disposal Information Document. (n.d.). EPA. Retrieved March 24, 2026, from [Link]

  • 5-[(3-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-amine - Chemical Substance Information. (n.d.). NextSDS. Retrieved March 24, 2026, from [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). Retrieved March 24, 2026, from [Link]

  • Decontamination Protocols for Lab Equipment. (2025, May 27). Retrieved March 24, 2026, from [Link]

  • Laboratory Equipment Decontamination Guidelines. (n.d.). Retrieved March 24, 2026, from [Link]

  • Guide to Decontaminating Lab Equipment. (2025, October 23). Retrieved March 24, 2026, from [Link]

  • Laboratory Equipment Decontamination Procedures. (n.d.). Central Michigan University. Retrieved March 24, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine
© Copyright 2026 BenchChem. All Rights Reserved.